2-(4-甲基-1H-吡唑-1-基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

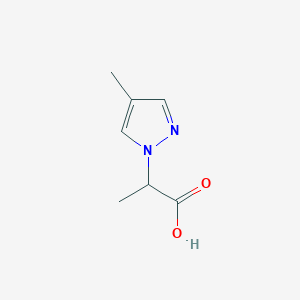

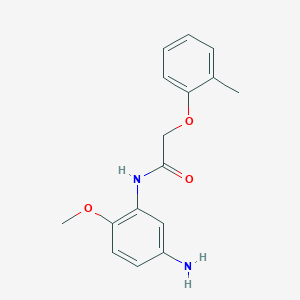

“2-(4-methyl-1H-pyrazol-1-yl)propanoic acid” is a chemical compound with the molecular formula C7H10N2O2 . It is a derivative of pyrazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Molecular Structure Analysis

The molecular structure of “2-(4-methyl-1H-pyrazol-1-yl)propanoic acid” can be represented by the InChI code: 1S/C7H10N2O2/c1-5(7(10)11)6-3-8-9(2)4-6/h3-5H,1-2H3,(H,10,11) . This indicates that the compound contains a pyrazole ring attached to a propanoic acid group .

科学研究应用

抗利什曼原虫和抗疟疾活性

含有吡唑的化合物,包括与 2-(4-甲基-1H-吡唑-1-基)丙酸相似的化合物,因其有效的抗利什曼原虫和抗疟疾活性而备受关注。 一项研究重点介绍了肼偶联吡唑的合成及其通过 FTIR 和 NMR 等技术进行的结构验证,强调了它们的药理作用 .

抗癌研究中的抗增殖活性

研究表明,吡唑衍生物可对癌细胞系表现出抗增殖活性。 例如,吡唑核心的修饰在 PC-3 细胞中显示出改善的生长抑制,表明其在治疗前列腺癌方面的潜在应用 .

神经毒性研究

一项新的研究调查了一种新合成的吡唑啉衍生物对乙酰胆碱酯酶 (AChE) 活性和脑中丙二醛 (MDA) 水平的神经毒性潜力,这可能与 2-(4-甲基-1H-吡唑-1-基)丙酸等化合物相关 .

未来方向

The future directions for “2-(4-methyl-1H-pyrazol-1-yl)propanoic acid” and its derivatives could involve further exploration of their biological activities and potential applications in drug development . As with any chemical compound, ongoing research is necessary to fully understand its properties, safety profile, and potential uses.

作用机制

Target of Action

Similar compounds with a pyrazole moiety have been known to interact with a variety of biological targets, contributing to their broad range of chemical and biological properties .

Mode of Action

Compounds containing a pyrazole moiety are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds .

Biochemical Pathways

Compounds with a pyrazole moiety have been reported to show a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Compounds with a pyrazole moiety are generally known for their high solubility in water and other polar solvents, which could potentially influence their bioavailability .

Result of Action

Compounds with a pyrazole moiety have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

The solubility of compounds with a pyrazole moiety in water and other polar solvents suggests that the solvent environment could potentially influence their action .

生化分析

Biochemical Properties

2-(4-methyl-1H-pyrazol-1-yl)propanoic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain proteases, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the conformation and function of the target biomolecules .

Cellular Effects

The effects of 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound has been shown to modulate the expression of genes involved in metabolic pathways, thereby affecting cellular energy production and utilization .

Molecular Mechanism

At the molecular level, 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s binding to enzymes often involves key residues in the active site, leading to changes in enzyme activity and subsequent alterations in metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard conditions, prolonged exposure can lead to degradation products that may have different biological activities .

Dosage Effects in Animal Models

The effects of 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, toxic or adverse effects can occur, including disruptions in normal cellular processes and potential organ damage .

Metabolic Pathways

2-(4-methyl-1H-pyrazol-1-yl)propanoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, the compound can influence the activity of enzymes involved in the tricarboxylic acid cycle, thereby affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport mechanisms ensure that the compound reaches its target sites to exert its biological effects .

Subcellular Localization

The subcellular localization of 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biological activity .

属性

IUPAC Name |

2-(4-methylpyrazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5-3-8-9(4-5)6(2)7(10)11/h3-4,6H,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJMPHMZGHRQRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588671 |

Source

|

| Record name | 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1005582-20-6 |

Source

|

| Record name | 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3-Nitrophenoxy)methyl]benzoic acid](/img/structure/B1355901.png)

![[2-Azepan-1-yl-2-(3-thienyl)ethyl]amine](/img/structure/B1355921.png)

![4-[2-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B1355941.png)

![4-[(2,2,2-Trifluoroethyl)sulphanyl]benzoic acid](/img/structure/B1355962.png)

![N-[1-(2-chlorophenyl)ethyl]cyclopropanamine](/img/structure/B1355967.png)

![1-(5-methyl-1H-benzo[d]imidazol-2-yl)ethanone](/img/structure/B1355976.png)

![4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B1355977.png)